4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

Structure-Activity Relationship (SAR) Medicinal Chemistry Kinase Inhibitor Design

4-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine (CAS 1707375-71-0) is a heterocyclic building block featuring a pyrimidine core substituted at the 4-position with a piperazine ring and at the 6-position with a 1H-pyrazole ring. This specific substitution pattern creates a versatile scaffold for medicinal chemistry applications, particularly as a precursor for kinase inhibitors and other biologically active molecules.

Molecular Formula C11H14N6
Molecular Weight 230.27 g/mol
CAS No. 1707375-71-0
Cat. No. B1434603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
CAS1707375-71-0
Molecular FormulaC11H14N6
Molecular Weight230.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=NC(=C2)N3C=CC=N3
InChIInChI=1S/C11H14N6/c1-2-15-17(5-1)11-8-10(13-9-14-11)16-6-3-12-4-7-16/h1-2,5,8-9,12H,3-4,6-7H2
InChIKeyMGRBYXCNADDQFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine (CAS 1707375-71-0): Core Scaffold Identity and Baseline Procurement Data


4-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine (CAS 1707375-71-0) is a heterocyclic building block featuring a pyrimidine core substituted at the 4-position with a piperazine ring and at the 6-position with a 1H-pyrazole ring . This specific substitution pattern creates a versatile scaffold for medicinal chemistry applications, particularly as a precursor for kinase inhibitors and other biologically active molecules [1]. Its molecular formula is C11H14N6 with a molecular weight of 230.27 g/mol .

Workflow Medicinal chemistry building block for kinase inhibitor and library synthesis
Key handle Unsubstituted piperazine enables direct modular derivatization
Procurement Commercial source with reported purity specification supports reproducibility

Why 4-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is Not Freely Interchangeable with Closest Analogs


Within the piperazinyl-pyrimidine and pyrazolyl-pyrimidine chemical space, minor structural modifications can profoundly alter biological target engagement, selectivity, and physicochemical properties. For instance, the addition of a single methyl group at the 2-position of the pyrimidine ring—as in 2-methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine (CAS not assigned)—introduces steric and electronic perturbations that can disrupt key binding interactions with target proteins . Similarly, more complex analogs like PF-4708671 (CAS 1255517-76-0), a piperazinyl pyrimidine derivative, demonstrate that the specific substitution pattern on the piperazine and pyrimidine rings is critical for achieving high target specificity (e.g., 400-fold selectivity for S6K1 over S6K2) [1]. These examples underscore that generic substitution of one piperazinyl-pyrimidine for another, even among close structural analogs, carries a high risk of altering or abolishing the desired biological activity, making precise procurement essential for reproducible research outcomes.

! 2-Methyl analog introduces steric and electronic shifts; binding engagement may not transfer directly.
! Optimized leads like PF-4708671 differ in molecular complexity and are not general-purpose building blocks.
! Patent-scaffold analogs often lack a free piperazine handle, limiting direct use in library synthesis.

Quantitative Differentiation Evidence for 4-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine


Unsubstituted Piperazine: A Key Differentiator vs. 2-Methyl Analog

The target compound features an unsubstituted pyrimidine ring at the 2-position, whereas a closely related analog, 2-methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine, incorporates a methyl group at this site . The presence of this methyl group alters the compound's molecular weight (from 230.27 to 244.30 g/mol), introduces steric hindrance, and modifies electronic properties, which can directly impact binding affinity and selectivity in biological systems . This structural distinction is critical for structure-activity relationship (SAR) studies where the contribution of the 2-position to target engagement is being investigated.

2-Methyl analog MW shift
Head-to-head
230.27 vs 244.30 g/mol (Δ 14.03 Da)
Supports SAR probing of steric and electronic effects at the pyrimidine 2-position.
Theoretical calculation; experimental binding data to verify.
Structure-Activity Relationship (SAR) Medicinal Chemistry Kinase Inhibitor Design

Scaffold Simplicity and Synthetic Versatility vs. PF-4708671

The target compound is a simple, unadorned scaffold (C11H14N6, MW 230.27) that serves as a versatile starting point for lead optimization. In contrast, PF-4708671 (CAS 1255517-76-0) is a highly optimized, complex piperazinyl pyrimidine derivative (C19H21F3N6, MW 390.41) . While PF-4708671 is a potent and selective S6K1 inhibitor (Ki 20 nM, IC50 160 nM) [1], its complexity and specific substitution pattern (including a trifluoromethyl group and a 3,5-dimethylphenyl moiety) mean it is not suitable as a general-purpose building block. The target compound's simplicity enables facile derivatization, making it valuable for generating diverse compound libraries during the hit-to-lead phase of drug discovery.

Complexity vs. PF-4708671
Head-to-head
Target: C11H14N6, MW 230.27. PF-4708671: C19H21F3N6, MW 390.41.
Simpler scaffold provides a tractable starting point for hit-to-lead library synthesis.
Comparator is a late-stage S6K1 inhibitor with reported Ki 20 nM.
Medicinal Chemistry Synthetic Accessibility Fragment-Based Drug Discovery

Enabling Modular Derivatization via Unprotected Piperazine vs. Patent-Specific Scaffolds

The target compound features a free, unsubstituted piperazine amine, providing a primary handle for further functionalization (e.g., amide bond formation, alkylation, reductive amination) . This contrasts with many piperazinyl-pyrimidines found in patent literature, such as those described in AU2013211414 for CCR4 antagonism [1] or US20230212147A1 for anti-cancer applications [2], which often contain further substituted piperazine rings that are integral to their biological activity but limit their utility as synthetic intermediates. The presence of an unprotected piperazine in the target compound makes it a superior choice for modular synthesis strategies.

Free amine handle
Class-level
Unsubstituted piperazine vs. N-substituted patent scaffolds.
Enables modular amide, alkyl, and sulfonyl library generation for screening.
Context-dependent; handle reactivity requires method validation.
Chemical Synthesis Combinatorial Chemistry Parallel Synthesis

Validated Purity and Supply Chain Reliability from AKSci

The target compound is commercially available from AKSci with a specified minimum purity of 95% . This quantifiable purity metric provides a baseline for experimental reproducibility. In contrast, many custom-synthesized or less well-characterized analogs from the patent literature (e.g., those in AU2013211414 [1]) lack a publicly available, vendor-specified purity from a known commercial source. This makes direct procurement and subsequent cross-study comparison more challenging.

Procurement purity
Data to verify
≥95% as specified by AKSci. Non-commercial patent analogs: purity unvalidated.
Reported purity baseline may support lot-to-lot reproducibility review.
Vendor specification; independent QC verification recommended.
Procurement Quality Control Reproducibility

High-Value Research Applications for 4-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine


Structure-Activity Relationship (SAR) Studies on the Pyrimidine 2-Position

This compound serves as the ideal control or baseline scaffold for investigating the impact of substitution at the pyrimidine 2-position. By directly comparing its activity profile against the 2-methyl analog (2-methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine), medicinal chemists can precisely quantify how steric and electronic effects at this position modulate target binding affinity and selectivity .

Parallel Synthesis of Piperazine-Derivatized Libraries

The presence of a free, unsubstituted piperazine amine makes this compound a prime substrate for high-throughput parallel synthesis. It can be readily reacted with diverse sets of carboxylic acids, sulfonyl chlorides, or aldehydes to generate libraries of N-substituted piperazinyl-pyrimidines for screening campaigns [1].

Fragment-Based Lead Generation for Kinase Inhibitors

Given the prominence of piperazinyl-pyrimidines as kinase inhibitor scaffolds (exemplified by PF-4708671), this compound is a valuable fragment-like starting point for structure-based drug design. Its low molecular weight (230.27 g/mol) and defined binding elements (piperazine for solubility, pyrazole for hinge-binding) make it suitable for fragment-based screening and subsequent optimization [2].

Synthetic Chemistry Method Development

This compound can be used as a model substrate for developing and optimizing novel cross-coupling or C-H functionalization methodologies on pyrimidine and pyrazole rings, particularly those aimed at diversifying the 2-position of the pyrimidine core or the 4-position of the pyrazole ring [3].

Application
Selection Property
Validation Focus
Pyrimidine 2-position SAR
Unsubstituted 2-position baseline
Comparator binding and selectivity endpoint review
Parallel library synthesis
Free piperazine amine handle
Reaction scope and derivatization efficiency
Fragment-based kinase lead generation
Low MW, hinge-binding elements
Fragment screening and structure-based optimization
Synthetic method development
Model pyrimidine-pyrazole substrate
Cross-coupling and C-H functionalization scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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